molecular formula C11H16N4O B2581923 Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one CAS No. 2209078-86-2

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Cat. No.: B2581923
CAS No.: 2209078-86-2
M. Wt: 220.276
InChI Key: FKINRLXRSNXXEU-KWQFWETISA-N
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Description

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, also known as rac-ACPYP, is a chemical compound with potential implications in various fields of research and industry. It has a molecular weight of 220.27 .


Molecular Structure Analysis

The IUPAC name of the compound is (4S,5S)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one . The InChI code is 1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m0/s1 .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Hybrid Catalysts for Heterocyclic Syntheses:The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share a structural similarity with the compound due to their heterocyclic nature and potential for diverse biological activities, has been extensively studied. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to develop these scaffolds, showcasing the versatility and potential of these methodologies for creating complex molecules with significant synthetic and medicinal applications (Parmar, Vala, & Patel, 2023).

Biological Activities and Therapeutic Potential

Pyrrolidine-Based Pharmacological Agents:The pyrrolidine ring, a core component of the compound , is widely used in medicinal chemistry due to its ability to modulate biological activity through stereochemistry and three-dimensional structure. Pyrrolidine derivatives, including those similar to the compound , have shown a range of biological activities, highlighting the therapeutic potential of such structures in drug discovery (Li Petri et al., 2021).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(4S,5S)-4-amino-1-cyclopropyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKINRLXRSNXXEU-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CC(=O)N2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2[C@H](CC(=O)N2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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